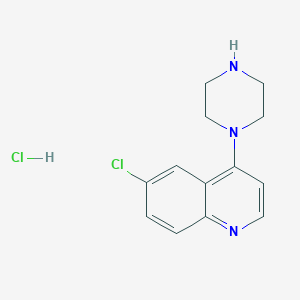
6-氯-4-(哌嗪-1-基)喹啉盐酸盐
描述
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is a useful research compound. Its molecular formula is C13H15Cl2N3 and its molecular weight is 284.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结构和生物学调查
7-氯-4-(哌嗪-1-基)喹啉及其衍生物的结构与6-氯-4-(哌嗪-1-基)喹啉盐酸盐密切相关,在药物化学中作为重要的支架,展示出多样的药理学特性。这包括作为抗疟疾、抗寄生虫、抗HIV、抗糖尿病、抗癌药物、sirtuin抑制剂、多巴胺-3受体配体、乙酰胆碱酯酶抑制剂和5-羟色胺拮抗剂的应用。对这些化合物的全面审查突显了它们在开发新型治疗剂方面的重要性 (El-Azzouny, Aboul-Enein, & Hamissa, 2020)。
用于DNA检测的新型荧光探针
取代有哌啶、吡咯啶和哌嗪核的苯并咪唑[1,2-a]喹啉已被合成,并显示出作为DNA特异性荧光探针的潜力。这些化合物通过光谱技术表征,在存在ct-DNA时表现出增强的荧光发射强度,表明它们在生物研究中用于DNA检测的实用性 (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011)。
抗菌应用
一系列喹啉衍生物已被合成,显示出显著的抗菌活性,对包括金黄色葡萄球菌、枯草杆菌、大肠杆菌和铜绿假单胞菌在内的各种细菌菌株具有抗真菌活性对白念珠菌。这些研究强调了喹啉衍生物在开发新型抗菌剂中的潜力 (Patel, Patel, & Chauhan, 2007)。
抗炎和抗疟疾特性
喹啉已被确定为H4受体配体的引导结构,在体内展示出显著的抗炎特性。这一发现支持将喹啉衍生物作为治疗与炎症相关疾病的新型药物的发展 (Smits, Lim, Hanzer, Zuiderveld, Guaita, Adami, Coruzzi, Leurs, & de Esch, 2008)。此外,喹啉衍生物显示出强效的抗疟疾活性,为在抗疟疾药物开发中进一步探索奠定了基础 (Mahajan & Chundawat, 2021)。
作用机制
Target of Action
Compounds with a quinoline core have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase pdgf-rtk-inhibiting, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline hybrids, which this compound is a part of, combine polar and nonpolar properties, allowing them to permeate bacterial cells . This suggests that the compound may interact with its targets by permeating the cell membrane and exerting its effects within the cell.
Biochemical Pathways
Falciparum parasite’s haem detoxification pathway .
Result of Action
Quinoline hydrazone derivatives have been found to exhibit promising antibacterial activity and antitubercular potential .
生化分析
Biochemical Properties
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial growth by targeting specific bacterial enzymes, thereby disrupting essential metabolic pathways . It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride has been found to bind to proteins involved in cell wall synthesis, further contributing to its antibacterial activity .
Cellular Effects
The effects of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and DNA replication, leading to cell death . In mammalian cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride can modulate the expression of genes involved in inflammatory responses and apoptosis . This modulation can lead to altered cellular functions, including changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride exerts its effects through several mechanisms. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is crucial for its antibacterial properties. Additionally, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride can inhibit the activity of enzymes involved in cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound can interact with signaling proteins and transcription factors, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity . It can undergo degradation under extreme pH or temperature conditions . Long-term studies have indicated that 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride can have sustained effects on cellular functions, including prolonged inhibition of bacterial growth and modulation of gene expression in mammalian cells .
Dosage Effects in Animal Models
In animal models, the effects of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride vary with different dosages. At lower doses, it has been effective in inhibiting bacterial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy . Additionally, 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride can affect metabolic flux and metabolite levels in cells, further impacting cellular functions .
Transport and Distribution
The transport and distribution of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components . Understanding these transport mechanisms is essential for optimizing its therapeutic applications .
Subcellular Localization
6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride exhibits specific subcellular localization, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular distribution of 6-Chloro-4-(piperazin-1-yl)quinoline Hydrochloride is crucial for its biochemical and therapeutic effects .
属性
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELVSEWROSZPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


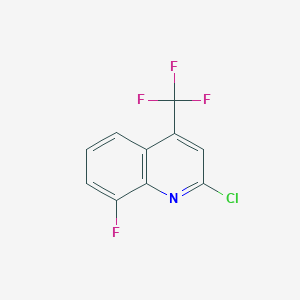


![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
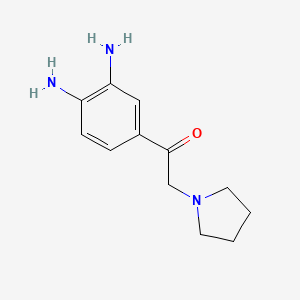

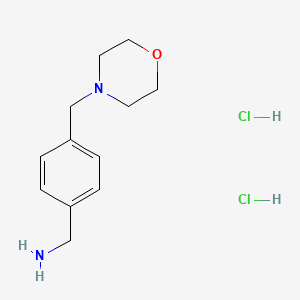
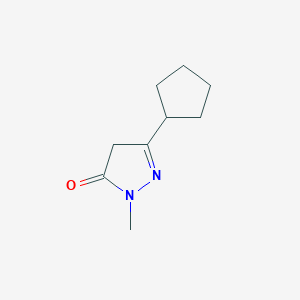
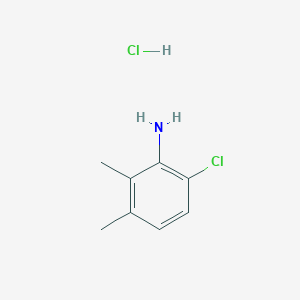
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
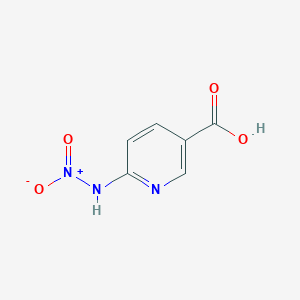
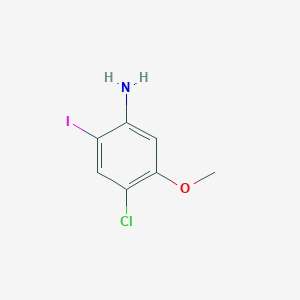
![3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide](/img/structure/B1433216.png)

